molecular formula C11H14N2O B13439322 2-Amino-2-(4-cyclopropylphenyl)acetamide

2-Amino-2-(4-cyclopropylphenyl)acetamide

Cat. No.: B13439322
M. Wt: 190.24 g/mol
InChI Key: CGENWBHLYUKIGH-UHFFFAOYSA-N
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Description

2-Amino-2-(4-cyclopropylphenyl)acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, featuring an amino group and a cyclopropylphenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-cyclopropylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-cyclopropylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification.

Another method involves the use of 4-cyclopropylphenylacetonitrile as a starting material. This compound can be hydrolyzed to form the corresponding amide, which is then subjected to aminolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-cyclopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-Amino-2-(4-cyclopropylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-2-(4-cyclopropylphenyl)acetamide can be compared with other similar compounds, such as:

    2-Amino-2-phenylacetamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    2-Amino-2-(4-methylphenyl)acetamide: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.

    2-Amino-2-(4-chlorophenyl)acetamide:

The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics that can affect its chemical behavior and biological activity.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-2-(4-cyclopropylphenyl)acetamide

InChI

InChI=1S/C11H14N2O/c12-10(11(13)14)9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2,12H2,(H2,13,14)

InChI Key

CGENWBHLYUKIGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(C(=O)N)N

Origin of Product

United States

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